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Compound of Interest

Compound Name: Benzo[d]thiazole-2,7-diamine

Cat. No.: B564128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]thiazole-2,7-diamine, a member of the benzothiazole family of heterocyclic

compounds, is a molecule of significant interest in medicinal chemistry and materials science.

The benzothiazole core is a key pharmacophore found in a variety of biologically active

compounds, exhibiting a wide range of therapeutic properties including anticancer,

antimicrobial, and anti-inflammatory activities.[1] The presence and positioning of amino groups

on the benzothiazole scaffold can significantly influence the molecule's physicochemical

properties and biological activity. This technical guide provides a detailed overview of the

known chemical properties, a putative synthesis protocol, and potential biological significance

of Benzo[d]thiazole-2,7-diamine, with a focus on providing researchers with the necessary

information for its further investigation and application.

Core Chemical Properties
While extensive experimental data for Benzo[d]thiazole-2,7-diamine is not readily available in

the public domain, its fundamental properties have been reported by chemical suppliers or can

be predicted using computational models.

Table 1: Physicochemical Properties of Benzo[d]thiazole-2,7-diamine
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Property Value Source

CAS Number 100958-73-4 [2][3][4][5]

Molecular Formula C₇H₇N₃S [2][3][4]

Molecular Weight 165.22 g/mol [3][4]

Appearance Not Reported -

Melting Point Not Available [2]

Boiling Point (Predicted) 404.4 °C at 760 mmHg [2]

Flash Point (Predicted) 198.4 °C [2]

Density (Predicted) 1.490 g/cm³ [2]

pKa (Predicted) 5.66 ± 0.30 [2]

Solubility Not Reported -

Purity (from supplier) ≥95% [3][4]

Note: Much of the data in Table 1 is predicted and should be confirmed through experimental

validation.

Spectral Data (Predicted and Analogous)
Specific, experimentally verified spectral data for Benzo[d]thiazole-2,7-diamine is not

currently published. The following represents predicted data and typical spectral characteristics

observed for closely related diaminobenzothiazole isomers.

¹H NMR: The proton NMR spectrum of Benzo[d]thiazole-2,7-diamine is expected to show

distinct signals for the aromatic protons on the benzene ring and the protons of the two

amino groups. The chemical shifts of the aromatic protons will be influenced by the positions

of the amino groups.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the

molecule. The chemical shifts of the carbons in the benzene and thiazole rings will be key
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identifiers. For comparison, the predicted ¹³C NMR spectrum for the 2,6-diamine isomer is

available.[6]

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands

for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-

N stretching, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+)

corresponding to the molecular weight of 165.22. Fragmentation patterns would likely involve

the loss of amino groups and cleavage of the thiazole ring.

Experimental Protocols
A specific, validated synthesis protocol for Benzo[d]thiazole-2,7-diamine is not available in

peer-reviewed literature. However, a common and adaptable method for the synthesis of 2-

aminobenzothiazole derivatives involves the reaction of a substituted aniline with a thiocyanate

salt in the presence of an oxidizing agent. The following is a generalized protocol that could be

adapted for the synthesis of Benzo[d]thiazole-2,7-diamine, starting from 1,3-diaminobenzene.

Hypothetical Synthesis of Benzo[d]thiazole-2,7-diamine
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Caption: Hypothetical synthesis workflow for Benzo[d]thiazole-2,7-diamine.

Detailed Methodology (Adapted from general procedures for 2-aminobenzothiazoles):

Thiocyanation of the Aromatic Amine:

Dissolve 1,3-diaminobenzene in a suitable solvent such as glacial acetic acid.
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Add a stoichiometric equivalent of potassium thiocyanate (or sodium thiocyanate) to the

solution and stir until dissolved.

Oxidative Cyclization:

Cool the reaction mixture in an ice bath.

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture. The

temperature should be carefully monitored and maintained below 10 °C.

After the addition is complete, allow the reaction to stir at room temperature for several

hours or until the reaction is complete (monitored by TLC).

Work-up and Purification:

Pour the reaction mixture into a large volume of ice water.

Neutralize the solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to

precipitate the crude product.

Collect the precipitate by filtration and wash thoroughly with water.

The crude product can be purified by recrystallization from a suitable solvent (e.g.,

ethanol/water mixture) or by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for the specific synthesis of

Benzo[d]thiazole-2,7-diamine. The regioselectivity of the cyclization would need to be

carefully controlled and the final product identity confirmed by rigorous analytical methods.

Potential Biological Activity and Signaling Pathways
While no specific biological studies on Benzo[d]thiazole-2,7-diamine have been published,

the broader class of benzothiazole derivatives is known to interact with various biological

targets. The presence of two amino groups at positions 2 and 7 could confer unique

pharmacological properties.

Potential Therapeutic Areas:
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Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer

activity. For instance, certain derivatives have been shown to inhibit the proliferation of

various cancer cell lines and interfere with signaling pathways such as AKT and ERK.[7] The

diamino substitution pattern of Benzo[d]thiazole-2,7-diamine could lead to novel

interactions with cancer-related targets.

Antimicrobial Activity: The benzothiazole scaffold is present in numerous compounds with

antibacterial and antifungal properties. The amino groups can be crucial for these activities,

potentially through interactions with microbial enzymes or cell walls.

Enzyme Inhibition: Benzothiazoles are known to inhibit various enzymes. The specific

substitution pattern of the 2,7-diamine isomer might lead to selective inhibition of certain

kinases, proteases, or other enzymes implicated in disease.

Potential Signaling Pathway Interactions (Hypothetical)

Based on the known activities of related compounds, Benzo[d]thiazole-2,7-diamine could

potentially modulate key cellular signaling pathways.
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Potential Signaling Pathway Modulation
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Biological Screening Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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